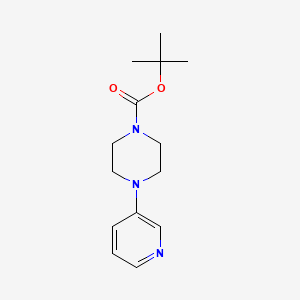
Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate
Cat. No. B2459786
Key on ui cas rn:
223797-47-5
M. Wt: 263.341
InChI Key: LZHMIBDVBBRGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08114866B2
Procedure details


7.07 g (44.74 mmol) of 3-bromopyridine, 10 g (53.69 mmol) of 1,1-dimethylethyl 1-piperazinecarboxylate, 6.02 g (62.64 mmol) of sodium tert-butoxide and 0.836 g (1.34 mmol) of (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) (BINAP) suspended in 100 ml of toluene are introduced under an inert atmosphere. 0.41 g (0.45 mmol) of [tris(dibenzylideneacetone)dipalladium] (Pd2(dba)3) is then added. The reaction mixture is then refluxed for 22 hours. The mixture is allowed to cool to room temperature, the salts are separated out by filtration through glass fiber and the filtrate is then concentrated under reduced pressure. The residue is taken up in 100 ml of ethyl acetate and 100 ml of water, the aqueous phase is separated out and extracted several times with ethyl acetate, the combined organic phases are washed with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the filtrate is concentrated under reduced pressure. The residue thus obtained is purified by chromatography on silica gel, eluting with a 98/2 and then 95/5 mixture of dichloromethane and methanol. 9.80 g of product are obtained in the form of an oil that crystallizes at room temperature.







Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[N:8]1([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([N:11]2[CH2:10][CH2:9][N:8]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:13][CH2:12]2)[CH:3]=1 |f:2.3,5.6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.07 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCNCC1)C(=O)OC(C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
6.02 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Step Six
|
Name
|
|
|
Quantity
|
0.836 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are introduced under an inert atmosphere
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then refluxed for 22 hours
|
|
Duration
|
22 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the salts are separated out by filtration through glass fiber
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is then concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
100 ml of water, the aqueous phase is separated out
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases are washed with saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by chromatography on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a 98/2
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
95/5 mixture of dichloromethane and methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)N1CCN(CC1)C(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
